molecular formula C12H22O3 B13763021 Tert-butyl 2-(1-hydroxycyclohexyl)acetate CAS No. 5292-13-7

Tert-butyl 2-(1-hydroxycyclohexyl)acetate

Cat. No.: B13763021
CAS No.: 5292-13-7
M. Wt: 214.30 g/mol
InChI Key: HDJCUAYVAKJGTJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C12H22O3 It is a derivative of cyclohexane, featuring a tert-butyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-hydroxycyclohexyl)acetate typically involves the esterification of 1-hydroxycyclohexylacetic acid with tert-butyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

1-Hydroxycyclohexylacetic acid+tert-Butyl alcoholH2SO4Tert-butyl 2-(1-hydroxycyclohexyl)acetate+Water\text{1-Hydroxycyclohexylacetic acid} + \text{tert-Butyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 1-Hydroxycyclohexylacetic acid+tert-Butyl alcoholH2​SO4​​Tert-butyl 2-(1-hydroxycyclohexyl)acetate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These methods offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group.

Major Products

    Oxidation: Formation of 2-(1-oxocyclohexyl)acetic acid.

    Reduction: Formation of 2-(1-hydroxycyclohexyl)ethanol.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

Overview : The compound has potential applications in drug formulation due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). Its structural features may also confer specific biological activities.

Case Study : Research has shown that esters can serve as prodrugs, improving the pharmacokinetic profiles of certain drugs. For example, the incorporation of tert-butyl groups has been linked to improved metabolic stability in cyclohexanol derivatives .

Application Description
Prodrug DevelopmentEnhances API solubility
Drug StabilityReduces degradation rates

Chemical Intermediate

Overview : Tert-butyl 2-(1-hydroxycyclohexyl)acetate can act as a chemical intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for producing other compounds.

Case Study : In synthetic organic chemistry, this compound has been utilized to create more complex molecules through esterification reactions. The presence of the tert-butyl group can influence reaction pathways, leading to higher yields of desired products .

Reaction Type Outcome
EsterificationFormation of new esters
Nucleophilic SubstitutionSynthesis of cyclic compounds

Environmental Applications

Overview : Emerging research indicates that compounds like this compound may have applications in environmental science, particularly in bioremediation efforts.

Case Study : Studies have explored the use of similar esters as biodegradable solvents that can assist in the removal of pollutants from water sources. The low toxicity profile of such compounds makes them suitable candidates for environmentally friendly remediation technologies .

Application Area Potential Use
BioremediationPollutant extraction
Green ChemistrySustainable solvent alternatives

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active cyclohexylacetic acid, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile modifications and interactions with various chemical and biological systems .

Biological Activity

Tert-butyl 2-(1-hydroxycyclohexyl)acetate, with the molecular formula C12H22O3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic use, drawing from diverse research findings.

  • Molecular Weight : 214.31 g/mol
  • CAS Number : 5292-13-7
  • Structure : The compound features a tert-butyl group attached to a cyclohexyl moiety with a hydroxyl group and an acetate functional group.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Neuroprotective Effects : Studies suggest that derivatives of hydroxycyclohexyl compounds may enhance mitochondrial function, which is crucial in neurodegenerative diseases. For instance, compounds similar to this compound have shown promise in improving neuronal health by promoting mitochondrial biogenesis and function .
  • Anti-inflammatory Properties : Some studies have reported that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure is often associated with antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Mitochondrial Modulation : The compound may interact with mitochondrial proteins, enhancing their function and stability. This interaction is particularly relevant for conditions like amyotrophic lateral sclerosis (ALS), where mitochondrial dysfunction plays a critical role .
  • Receptor Interaction : There is evidence suggesting that similar compounds may act on various receptors involved in pain modulation and inflammation, although specific receptor interactions for this compound require further investigation .

Case Studies and Research Findings

A review of existing literature provides insights into the biological activity of this compound:

  • Study on Neuroprotective Effects : In a study involving murine models, compounds structurally related to this compound were administered to assess their effects on neuronal survival under oxidative stress conditions. Results indicated significant improvements in cell viability and reductions in markers of apoptosis .
  • Anti-inflammatory Activity Assessment : Another study evaluated the anti-inflammatory effects of similar compounds using lipopolysaccharide (LPS)-induced macrophage models. The results demonstrated a marked decrease in pro-inflammatory cytokines following treatment with these compounds, suggesting potential therapeutic applications in inflammatory diseases .

Data Table

The following table summarizes key findings from recent studies on related compounds:

StudyCompoundBiological ActivityKey Findings
Hydroxycyclohexyl derivativeAnti-inflammatoryReduced cytokine levels in LPS-stimulated macrophages
Mitochondrial activatorNeuroprotectiveIncreased neuronal survival under oxidative stress
Similar ester derivativesAntioxidantScavenging of free radicals observed

Properties

CAS No.

5292-13-7

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 2-(1-hydroxycyclohexyl)acetate

InChI

InChI=1S/C12H22O3/c1-11(2,3)15-10(13)9-12(14)7-5-4-6-8-12/h14H,4-9H2,1-3H3

InChI Key

HDJCUAYVAKJGTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1(CCCCC1)O

Origin of Product

United States

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